![molecular formula C22H18F2N4O2 B3016747 N-(4-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxo-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide CAS No. 1251629-33-0](/img/structure/B3016747.png)
N-(4-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxo-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxo-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide is a synthetic organic compound that belongs to the class of pyrrolopyrimidines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxo-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the pyrrolopyrimidine core through cyclization reactions.
- Introduction of the fluorophenyl and methyl groups via substitution reactions.
- Coupling of the acetamide moiety to the pyrrolopyrimidine core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of high-throughput screening to identify optimal catalysts and solvents.
- Scale-up of reactions in batch or continuous flow reactors.
- Purification techniques such as crystallization, chromatography, and recrystallization.
化学反应分析
Types of Reactions
N-(4-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxo-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(4-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxo-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrrolopyrimidines with different substituents. Examples include:
- N-(4-chlorophenyl)-2-[7-(4-chlorophenyl)-5-methyl-4-oxo-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide.
- N-(4-bromophenyl)-2-[7-(4-bromophenyl)-5-methyl-4-oxo-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide.
Uniqueness
The uniqueness of N-(4-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxo-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide lies in its specific substitution pattern, which may confer unique biological activity and chemical reactivity compared to other similar compounds.
属性
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxopyrrolo[3,2-d]pyrimidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N4O2/c1-13-9-16(24)7-8-18(13)26-19(29)11-28-12-25-20-17(10-27(2)21(20)22(28)30)14-3-5-15(23)6-4-14/h3-10,12H,11H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQGCIVECSXHJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CN2C=NC3=C(C2=O)N(C=C3C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3016667.png)
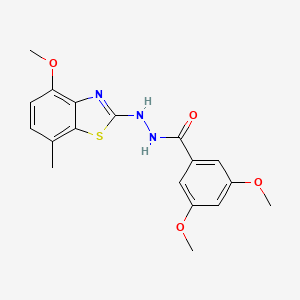

![methyl 3-[1-benzyl-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)piperidin-3-yl]propanoate](/img/structure/B3016671.png)
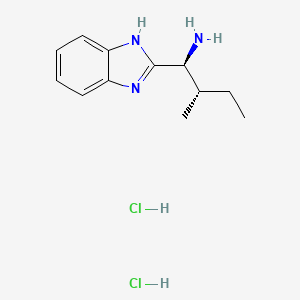
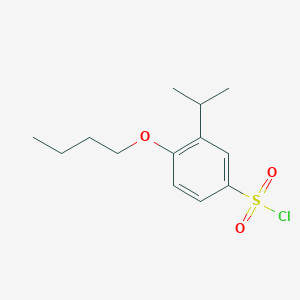
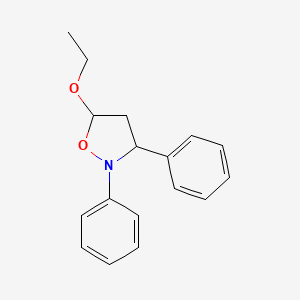
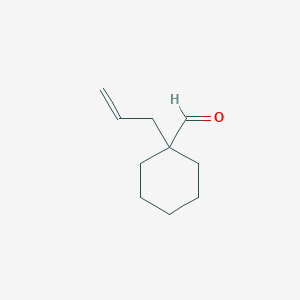
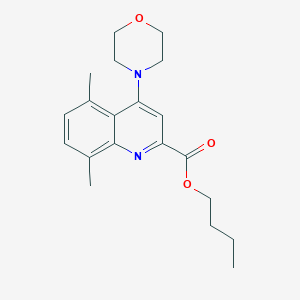
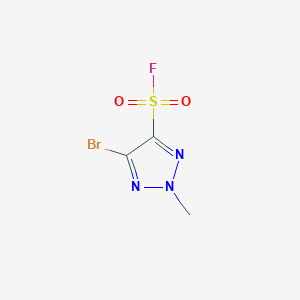
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B3016681.png)
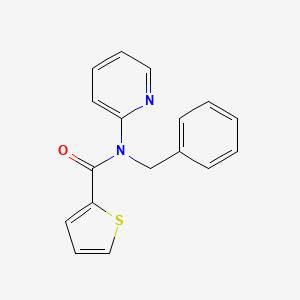

![2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3016685.png)
